molecular formula C14H15IN2O5 B13077286 tert-Butyl 3-iodo-5-methoxy-6-nitro-1H-indole-1-carboxylate

tert-Butyl 3-iodo-5-methoxy-6-nitro-1H-indole-1-carboxylate

Cat. No.: B13077286
M. Wt: 418.18 g/mol
InChI Key: USJGZDYZOABNGY-UHFFFAOYSA-N
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Description

tert-Butyl 3-iodo-5-methoxy-6-nitro-1H-indole-1-carboxylate is a synthetic organic compound that belongs to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs This compound is characterized by the presence of a tert-butyl ester group, an iodine atom, a methoxy group, and a nitro group attached to the indole ring

Preparation Methods

The synthesis of tert-Butyl 3-iodo-5-methoxy-6-nitro-1H-indole-1-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the iodination of a methoxy-substituted indole, followed by nitration and esterification reactions. The reaction conditions often involve the use of strong acids or bases, organic solvents, and controlled temperatures to achieve the desired product with high yield and purity .

Chemical Reactions Analysis

tert-Butyl 3-iodo-5-methoxy-6-nitro-1H-indole-1-carboxylate can undergo various chemical reactions, including:

Scientific Research Applications

tert-Butyl 3-iodo-5-methoxy-6-nitro-1H-indole-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl 3-iodo-5-methoxy-6-nitro-1H-indole-1-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitro group can facilitate electron transfer reactions, while the methoxy group can influence the compound’s binding affinity and specificity .

Comparison with Similar Compounds

tert-Butyl 3-iodo-5-methoxy-6-nitro-1H-indole-1-carboxylate can be compared with other indole derivatives such as:

The unique combination of functional groups in this compound makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H15IN2O5

Molecular Weight

418.18 g/mol

IUPAC Name

tert-butyl 3-iodo-5-methoxy-6-nitroindole-1-carboxylate

InChI

InChI=1S/C14H15IN2O5/c1-14(2,3)22-13(18)16-7-9(15)8-5-12(21-4)11(17(19)20)6-10(8)16/h5-7H,1-4H3

InChI Key

USJGZDYZOABNGY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=CC(=C(C=C21)[N+](=O)[O-])OC)I

Origin of Product

United States

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